dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate
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Overview
Description
Dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate is a chemical compound with the molecular formula C17H14O7 and a molecular weight of 330.29 g/mol . This compound belongs to the xanthene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate typically involves the esterification of 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted xanthene derivatives
Scientific Research Applications
Dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene derivatives with potential biological activities.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and Alzheimer’s.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by activating the Nrf2 pathway.
Anti-inflammatory Activity: It modulates the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate can be compared with other similar compounds such as:
Dimethyl 1,8-dimethoxy-9H-xanthene-3,6-dicarboxylate: This compound has methoxy groups instead of hydroxyl groups, which can affect its reactivity and biological activity.
1,8-Dihydroxy-9H-xanthene-3,6-dicarboxylic acid: The parent acid form of the compound, which has different solubility and reactivity properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo various reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14O7 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate |
InChI |
InChI=1S/C17H14O7/c1-22-16(20)8-3-12(18)10-7-11-13(19)4-9(17(21)23-2)6-15(11)24-14(10)5-8/h3-6,18-19H,7H2,1-2H3 |
InChI Key |
BGKZBQPFYCCMAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2CC3=C(C=C(C=C3OC2=C1)C(=O)OC)O)O |
Origin of Product |
United States |
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